molecular formula C10H15NO3 B13695861 3-Bis(2-hydroxyethyl)aminophenol

3-Bis(2-hydroxyethyl)aminophenol

Cat. No.: B13695861
M. Wt: 197.23 g/mol
InChI Key: ZLRPBSMTWNNQBX-UHFFFAOYSA-N
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Description

3-Bis(2-hydroxyethyl)aminophenol is an organic compound with the molecular formula C10H15NO3. It is a derivative of aminophenol, where the amino group is substituted with two hydroxyethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bis(2-hydroxyethyl)aminophenol typically involves the reaction of 3-aminophenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

3-Aminophenol+2Ethylene OxideThis compound\text{3-Aminophenol} + 2 \text{Ethylene Oxide} \rightarrow \text{this compound} 3-Aminophenol+2Ethylene Oxide→this compound

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through various techniques, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Bis(2-hydroxyethyl)aminophenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers and esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Ethers and esters.

Scientific Research Applications

3-Bis(2-hydroxyethyl)aminophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is used in biochemical assays and as a reagent in enzyme studies.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bis(2-hydroxyethyl)aminophenol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Aminophenol: The parent compound, which lacks the hydroxyethyl groups.

    2-Aminophenol: An isomer with the amino group in a different position.

    4-Aminophenol: Another isomer with the amino group in the para position.

Uniqueness

3-Bis(2-hydroxyethyl)aminophenol is unique due to the presence of two hydroxyethyl groups, which enhance its solubility and reactivity compared to its parent compound and isomers. This makes it particularly useful in applications requiring high solubility and specific reactivity.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

3-[bis(2-hydroxyethyl)amino]phenol

InChI

InChI=1S/C10H15NO3/c12-6-4-11(5-7-13)9-2-1-3-10(14)8-9/h1-3,8,12-14H,4-7H2

InChI Key

ZLRPBSMTWNNQBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)N(CCO)CCO

Origin of Product

United States

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